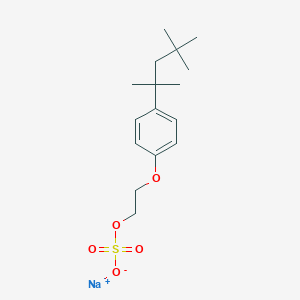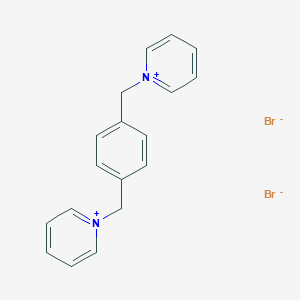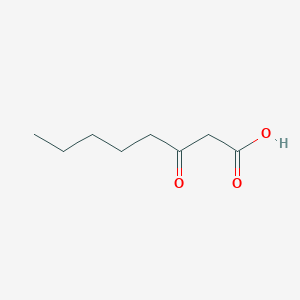
1-Methyl-1H-pyrrol-2(5H)-one
Overview
Description
1-Methyl-1H-pyrrol-2(5H)-one is a chemical compound with the molecular formula C₅H₇NO. It is a member of the γ-lactam family, which are cyclic amides. This compound is known for its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms. It is used in various scientific and industrial applications due to its versatile chemical properties .
Mechanism of Action
Target of Action
This compound is a derivative of pyrrole, which is a basic structure in many natural compounds and drugs
Mode of Action
It has been synthesized for the first time by ethynylation of 1-methyl-1h-pyrrole-2-carbaldehyde with acetylene in the superbasic system koh-dmso-h2o under atmospheric pressure . This suggests that the compound might interact with its targets through a radical approach.
Biochemical Pathways
Pyrrole derivatives are known to be involved in various biological processes, including the synthesis of heme, a component of hemoglobin
Action Environment
The action, efficacy, and stability of 1-Methyl-1H-pyrrol-2(5H)-one can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the superbasic system KOH-DMSO-H2O was used for its synthesis , suggesting that the compound might be stable and active in basic environments.
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is limited information available on the changes in the effects of 1-Methyl-1H-pyrrol-2(5H)-one over time in laboratory settings . Future studies should include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models have not been reported in the literature . Future studies should include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-pyrrol-2(5H)-one can be achieved through several methods. One common approach involves the cyclization of N-substituted amino acids or their derivatives. For instance, the reaction of N-methyl-4-aminobutyric acid with acetic anhydride can yield the desired compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that minimize the number of reaction steps. A notable method includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water, followed by triflic acid-mediated N-benzyl lactam N-deprotection .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form 1-methyl-2-pyrrolidinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are typically employed.
Major Products
Oxidation: N-oxides
Reduction: 1-methyl-2-pyrrolidinone
Substitution: Various N-substituted derivatives
Scientific Research Applications
1-Methyl-1H-pyrrol-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and is used in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, such as antidiabetic drugs.
Industry: Used in the production of polymers and as a solvent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dihydro-2H-pyrrol-2-one
- 3,4-Dihydro-2H-pyrrol-2-one
- 1,5-Dihydro-4-hydroxy-2H-pyrrol-2-one
- 1,5-Dihydro-3,4-dimethyl-2H-pyrrol-2-one
Uniqueness
1-Methyl-1H-pyrrol-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl group at the nitrogen atom enhances its stability and reactivity compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and pharmaceutical applications .
Properties
IUPAC Name |
1-methyl-2H-pyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-6-4-2-3-5(6)7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGGRTWHRJRQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336725 | |
| Record name | 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13950-21-5 | |
| Record name | 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any other studies investigating the biological activity of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl- from fungal sources?
A1: While the provided study focuses on the volatile profile, it does not delve into the specific biological activities of individual compounds []. Further research exploring the potential bioactivities of 2H-Pyrrol-2-one, 1,5-dihydro-1-methyl-, particularly from fungal sources like P. hepiali, is necessary. Investigating its potential antimicrobial, antioxidant, or cytotoxic activities could be promising research avenues.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















